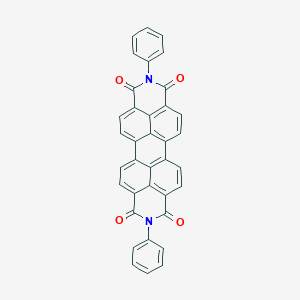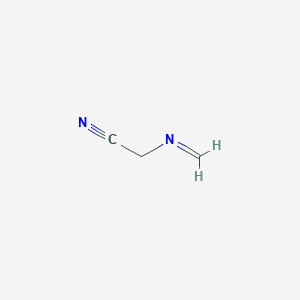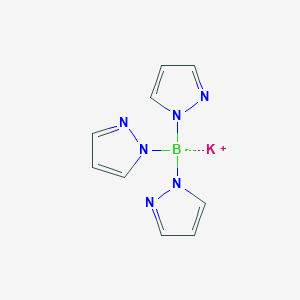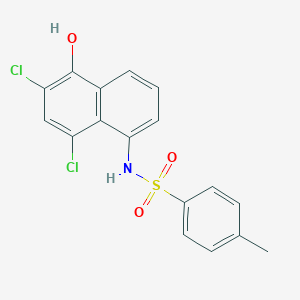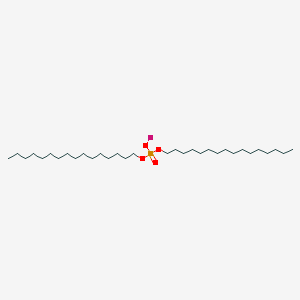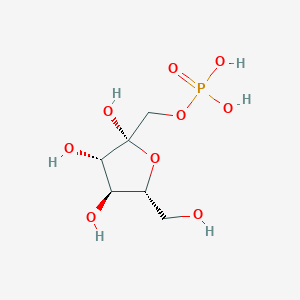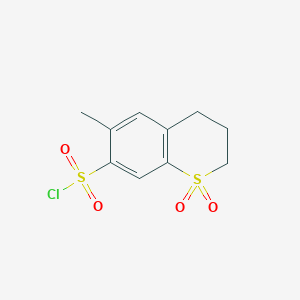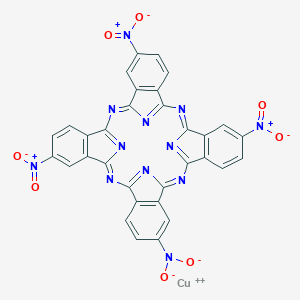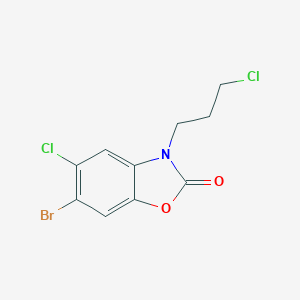
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins in the target organism. This results in the disruption of various metabolic pathways, leading to the death of the organism.
Biochemical and Physiological Effects:
Studies have shown that 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- has significant biochemical and physiological effects on living organisms. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have insecticidal and herbicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve the desired effect. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Orientations Futures
There are several future directions for the research on 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its potential as a pesticide and herbicide for agricultural applications. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is a chemical compound that has significant potential in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- involves the reaction of 6-bromo-5-chloro-3-(3-chloropropyl) benzoxazolinone with a suitable reagent. The reaction can be carried out under different conditions, depending on the desired outcome. The yield and purity of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of bioactive compounds, such as antitumor agents and anti-inflammatory drugs. It has also been investigated for its potential as a pesticide and herbicide.
Propriétés
Numéro CAS |
18845-23-3 |
|---|---|
Nom du produit |
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- |
Formule moléculaire |
C10H8BrCl2NO2 |
Poids moléculaire |
324.98 g/mol |
Nom IUPAC |
6-bromo-5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8BrCl2NO2/c11-6-4-9-8(5-7(6)13)14(3-1-2-12)10(15)16-9/h4-5H,1-3H2 |
Clé InChI |
MAWIJICIKRZZIT-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2CCCCl |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2CCCCl |
Autres numéros CAS |
18845-23-3 |
Synonymes |
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



